molecular formula C14H29NO B090686 n,n-Dihexylacetamide CAS No. 16423-51-1

n,n-Dihexylacetamide

Cat. No. B090686
CAS RN: 16423-51-1
M. Wt: 227.39 g/mol
InChI Key: JFUCOPIALLYRGN-UHFFFAOYSA-N
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Description

N,N-Dihexylacetamide is a chemical compound with the CAS Number: 16423-51-1 . It has a molecular weight of 227.39 and is typically a colorless to pale-yellow liquid .


Molecular Structure Analysis

The molecular structure of N,N-Dihexylacetamide consists of 14 carbon atoms, 29 hydrogen atoms, and 1 oxygen atom . The InChI Code is 1S/C14H29NO/c1-4-6-8-10-12-15(14(3)16)13-11-9-7-5-2/h4-13H2,1-3H3 .


Physical And Chemical Properties Analysis

N,N-Dihexylacetamide is a colorless to pale-yellow liquid . It has a molecular weight of 227.39 and is stored at room temperature .

Scientific Research Applications

Complexation of Alkali Metal Cations

n,n-Dihexylacetamide has been used in the study of the complexation of alkali metal cations . This research was conducted at 25 °C in acetonitrile (MeCN), benzonitrile (PhCN), and methanol (MeOH) using direct and competitive microcalorimetric titrations, UV, and 1H NMR spectroscopies . The stability constants of 1:1 complexes were determined in all solvents used .

Solvent System for Cellulose Acetylation

n,n-Dihexylacetamide can be used as a solvent system for the acetylation of cellulose . The acylation of three cellulose samples by acetic anhydride, Ac2O, in the solvent system LiCl/n,n-dimethylacetamide, DMAc (4 h, 110 °C), has been investigated .

Synthesis of Calixarene Derivatives

n,n-Dihexylacetamide has been used in the synthesis of calixarene derivatives . The complexation of alkali metal cations by lower rim n,n-dihexylacetamide (L1) and newly synthesized n-hexyl-n-methylacetamide (L2) calix[4]arene tertiary-amide derivatives was thoroughly studied .

Investigation of Ligand Solubilities

The solubilities of ligands and their alkali metal complexes in n,n-Dihexylacetamide have been studied . By measuring the ligands’ solubilities, the solution (transfer) Gibbs energies of the ligands and their alkali metal complexes were obtained .

Study of Solvent Inclusion

The inclusion of solvent molecules in the free and complexed calixarene hydrophobic cavities has been investigated using n,n-Dihexylacetamide .

Computational Investigations

n,n-Dihexylacetamide has been used in computational (classical molecular dynamics) investigations of the studied systems .

Safety And Hazards

N,N-Dihexylacetamide is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N,N-dihexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO/c1-4-6-8-10-12-15(14(3)16)13-11-9-7-5-2/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUCOPIALLYRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288129
Record name n,n-dihexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Dihexylacetamide

CAS RN

16423-51-1
Record name 16423-51-1
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Record name 16423-51-1
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Record name n,n-dihexylacetamide
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Record name N,N-DIHEXYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of N,N-Dihexylacetamide in supercritical fluid applications?

A2: N,N-Dihexylacetamide plays a crucial role in supercritical fluid technology due to its ability to solubilize other amide compounds in supercritical carbon dioxide (scCO2) []. This is particularly relevant because scCO2 is a desirable solvent in green chemistry due to its non-toxic and environmentally benign nature. The solubility of 2,2′-Oxybis(N,N-dihexylacetamide), a compound structurally similar to N,N-Dihexylacetamide, was specifically studied in scCO2 across various temperatures and pressures []. This research demonstrated the feasibility of using such compounds to enhance the solubility of other amides in scCO2, thereby expanding the potential applications of this green solvent system.

Q2: How do structural modifications of calix[4]arene derivatives, particularly those incorporating the N,N-dihexylacetamide moiety, influence their ability to bind alkali metal cations?

A3: Research indicates that incorporating N,N-dihexylacetamide into calix[4]arene structures significantly impacts their ability to complex with alkali metal cations []. The N,N-dihexylacetamide group, when present as a tertiary-amide derivative on the lower rim of the calix[4]arene scaffold, contributes to the molecule's ability to selectively bind alkali metal cations in various solvents []. This selectivity is influenced by several factors, including:

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